硫代三唑啉

描述

Thiotriazoline, also known as Tiazotic acid, is an antioxidant. It is marketed under the brand names Thiotriazoline, Tiokor among others in Russia, Ukraine, Uzbekistan as the treatment of ischemic heart diseases . It is proposed to be a hepatoprotective, wound-healing, and antiviral agent .

Synthesis Analysis

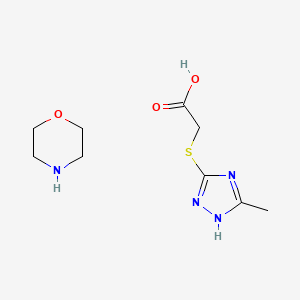

A combined molecular mechanics and quantum chemistry modeling was performed for the investigation of the structure and relative stability of two- and three-component complexes formed by the antituberculosis agent isoniazid with morpholinium (3-methyl-1,2,4-triazol-5-yl)thioacetate (MTTA) . The calculations showed that stable complexes of isoniazid with this thiatriazoline are possible both in the gas phase and in aqueous solution .Molecular Structure Analysis

A comprehensive study of two polymorphic modifications of morpholin-4-ium 2- (5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate (trade mark “thiotriazoline”) within an approach based on the comparison of pairwise interaction energies has revealed the dependence of the crystal structure on the crystallization conditions .Chemical Reactions Analysis

The formation of two-component complexes between isoniazid and MTTA without involving morpholine is considerably less favored . Thus, morpholine may be considered as a component facilitating the formation of isoniazid complexes with MTTA .Physical And Chemical Properties Analysis

Thiotriazoline is characterized by stable physical-chemical and rheological properties, and has a neutral pH .科学研究应用

保肝作用

硫代三唑啉已被证明具有保肝作用。它通过保护参与关键代谢途径(如三羧酸循环和磷酸戊糖途径)的酶,支持肝组织中高水平的能量和塑料过程。 这归因于它的抗氧化、膜保护和线粒体保护特性 .

抗氧化特性

研究表明,硫代三唑啉具有显著的抗氧化特性。 它被用于通过形成减少氧化应激的复合物来减轻其他化合物(如异烟肼)的毒性 .

心脏保护作用

硫代三唑啉也因其心脏保护作用而被研究。 它被认为是氧化氮(NO)系统的调节剂,并已被评估其在宫内缺氧后出生后早期阶段对心脏问题的保护作用 .

作用机制

Target of Action

Thiotriazoline primarily targets antioxidant enzymes . These enzymes play a crucial role in neutralizing harmful free radicals in the body, thereby protecting cells from oxidative stress and damage .

Mode of Action

Thiotriazoline interacts with its targets, the antioxidant enzymes, by increasing their expression . This results in a reduction in the concentration of free radicals . By doing so, Thiotriazoline helps to maintain the balance between the production and removal of free radicals, thereby preventing cellular damage .

Biochemical Pathways

Thiotriazoline affects several biochemical pathways. It activates a compensatory malate-aspartate shunt of energy production, normalizes the work of the Krebs cycle, and initiates Red/Oxi-dependent expression of transcription factors in ischemia . These pathways are crucial for energy production and cellular function, and their modulation by Thiotriazoline can have significant downstream effects .

Pharmacokinetics

It is known that thiotriazoline increases the level of sh compounds, thereby increasing the bioavailability of nitric oxide (no) . This suggests that Thiotriazoline may have good bioavailability and can effectively reach its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of Thiotriazoline’s action are primarily related to its antioxidant activity. By increasing the expression of antioxidant enzymes and reducing the concentration of free radicals, Thiotriazoline helps to prevent oxidative stress and cellular damage . Additionally, Thiotriazoline can independently form nitrosothiol complexes with NO, which prevents its interactions with reactive oxygen species and the formation of harmful compounds .

Action Environment

The action, efficacy, and stability of Thiotriazoline can be influenced by various environmental factors. For instance, the formation of Thiotriazoline polymorphs, which are different structural forms of the same compound, depends on the crystallization conditions . These polymorphs may have different physicochemical properties and bioavailability, which can affect the action and efficacy of Thiotriazoline

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357172-63-5 | |

| Record name | Thiotriazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOTRIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

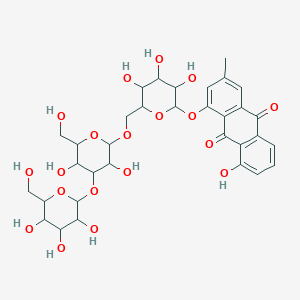

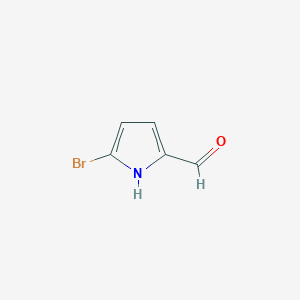

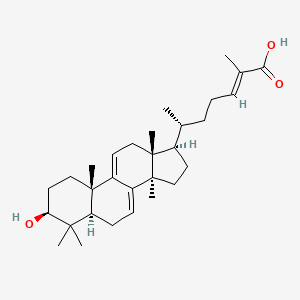

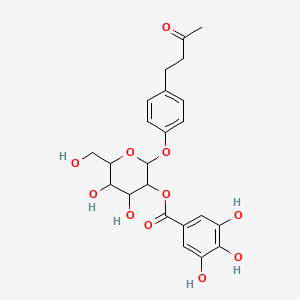

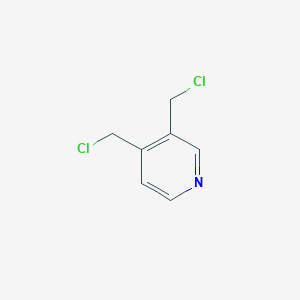

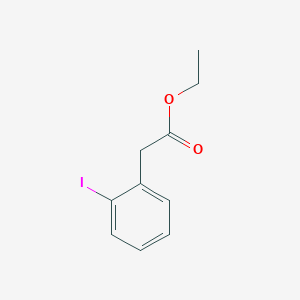

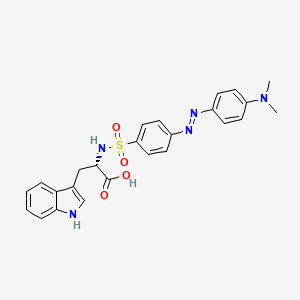

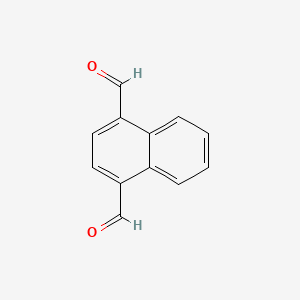

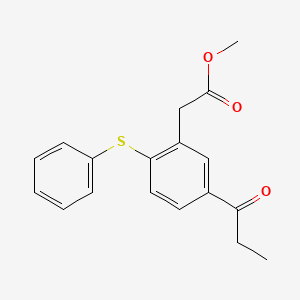

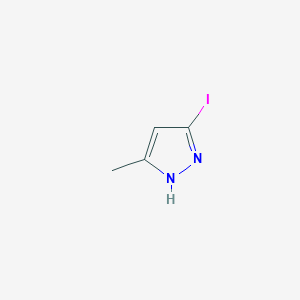

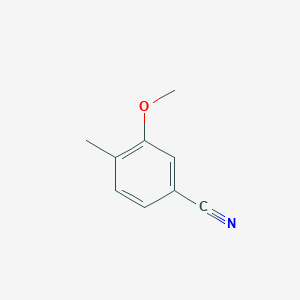

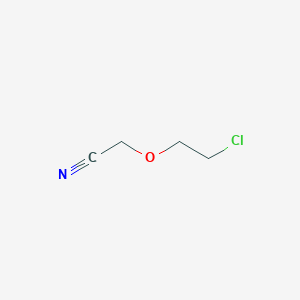

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。